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molecular formula C13H14F3N3 B8682861 4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)benzonitrile

4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)benzonitrile

Cat. No. B8682861
M. Wt: 269.27 g/mol
InChI Key: XPETWYGRHDZKKO-UHFFFAOYSA-N
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Patent
US07655669B2

Procedure details

A mixture of 4-bromo-3-(trifluoromethyl)-benzonitrile (Yonezawa et al., Synthetic Communications (1996) 26, 1575-8; 2.47 g, 12 mmol), 1-methylpiperazine (Fluka, Buchs, Switzerland, 5.33 mL, 48 mmol) and 15 mL N,N-dimethylacetamide is stirred in a tightly closed vessel for 14 hours at 95° C. After cooling, the reaction mixture is evaporated to dryness under reduced pressure and the residue is treated with a half-saturated aqueous solution of sodium carbonate and extracted with ethyl acetate. The combined extracts are dried (Na2SO4) and the solvent is evaporated off under reduced pressure. The crude product is purified by column chromatography on silica gel, eluent methylene chloride/methanol to give 4-(4-methyl-1-piperazinyl)-3-(trifluoromethyl)-benzonitrile as a pale yellow oil.
Quantity
2.47 g
Type
reactant
Reaction Step One
Quantity
5.33 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[C:10]([F:13])([F:12])[F:11].[CH3:14][N:15]1[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1>CN(C)C(=O)C>[CH3:14][N:15]1[CH2:20][CH2:19][N:18]([C:2]2[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=2[C:10]([F:13])([F:12])[F:11])[CH2:17][CH2:16]1

Inputs

Step One
Name
Quantity
2.47 g
Type
reactant
Smiles
BrC1=C(C=C(C#N)C=C1)C(F)(F)F
Name
Quantity
5.33 mL
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C(C)=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
is stirred in a tightly closed vessel for 14 hours at 95° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction mixture is evaporated to dryness under reduced pressure
ADDITION
Type
ADDITION
Details
the residue is treated with a half-saturated aqueous solution of sodium carbonate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts are dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product is purified by column chromatography on silica gel, eluent methylene chloride/methanol

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
CN1CCN(CC1)C1=C(C=C(C#N)C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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